N6-Benzoyladenine

描述

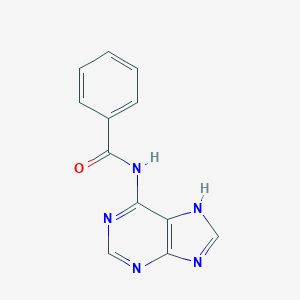

N6-Benzoyladenine (C₁₂H₉N₅O; CAS 4005-49-6) is a synthetic adenine derivative where the N6 position is substituted with a benzoyl group. This modification enhances its stability and bioactivity, making it a versatile compound in plant physiology, medicinal chemistry, and nucleic acid research.

属性

IUPAC Name |

N-(7H-purin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJXZVKXNSFHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193112 | |

| Record name | Benzamide, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4005-49-6 | |

| Record name | 6-Benzamidopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4005-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1H-Purin-6-yl-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BENZAMIDOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQB2WI1II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stepwise Procedure

The synthesis involves three stages:

-

Protection of Adenosine : Adenosine reacts with a benzoic acid ester (e.g., methyl benzoate) in the presence of a solvent (toluene, benzene) and acid catalyst (p-toluenesulfonic acid). This step facilitates N6-benzoylation via nucleophilic acyl substitution.

-

Deprotection and Isolation : The protected intermediate is treated with a weak base (sodium bicarbonate) to hydrolyze ester groups, yielding N6-benzoyl adenosine.

-

Recycling of Byproducts : Methanol or fatty alcohols generated during deprotection are esterified with benzoic acid to regenerate the protective agent, closing the reaction loop.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–50°C (deprotection) | Maximizes hydrolysis efficiency |

| Catalyst Loading | 0.5–1.0 wt% | Balances reaction rate and side reactions |

| Solvent Polarity | Low (toluene, benzene) | Enhances ester stability |

| Reaction Time | 4–6 hours (protection) | Ensures complete benzoylation |

Data from Example 1 (patent) demonstrate a 94% yield at 30°C using methyl benzoate, while higher temperatures (>50°C) risk sugar moiety degradation.

Comparative Analysis of Protective Agents

The choice of benzoic acid ester significantly affects reaction efficiency:

| Protective Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Methyl benzoate | 94.0 | 99.7 | 4 |

| Ethyl benzoate | 92.0 | 99.6 | 6 |

| Isobutyl benzoate | 92.0 | 99.6 | 5 |

Methyl benzoate outperforms bulkier esters due to its superior leaving group ability and compatibility with toluene-based systems. Steric hindrance in isopropyl and butyl variants prolongs reaction times without improving yields.

Catalytic Systems and Solvent Selection

p-Toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are preferred catalysts, offering:

-

High Protonation Capacity : Accelerates acyl transfer to the N6 amine.

-

Low Side Reactions : Minimal adenosyl glycosidic bond cleavage observed.

Solvent polarity critically influences intermediate stability. Non-polar solvents like toluene suppress premature hydrolysis, while polar aprotic solvents (e.g., DMF) are avoided due to undesired O-benzoylation.

Characterization and Quality Control

This compound derivatives are validated via :

-

N6-Benzoyl Adenosine (DMSO-):

11.21 (s, 1H, NH), 8.74 (d, Hz, 2H, H-2/H-8), 8.05 (d, Hz, 2H, aromatic), 7.65 (t, Hz, 1H, aromatic), 7.56 (t, Hz, 2H, aromatic).

The absence of peaks at 6.5–7.0 confirms complete deprotection of the ribose moiety.

Challenges and Alternative Approaches

While the patent method is robust, scaling poses challenges:

-

Solvent Volume : Large-scale reactions require solvent recovery systems to maintain cost efficiency.

-

Byproduct Management : Benzoic acid recovery must exceed 90% to ensure economic viability. Alternative strategies, such as enzymatic benzoylation or solid-phase synthesis, remain unexplored but could mitigate these issues.

化学反应分析

Types of Reactions: N6-Benzoyladenine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the benzoyl group, leading to the formation of different analogs.

Substitution: The benzoyl group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various N6-substituted adenine derivatives, which can have different biological and chemical properties .

科学研究应用

Agricultural Applications

Plant Growth Regulation:

N6-Benzoyladenine is primarily utilized as a plant growth regulator. It enhances the growth and development of various crops by promoting cell division and differentiation. Research indicates that BA can improve fruit size, shape, and yield in crops such as apples and spinach .

Seed Preconditioning:

Studies have demonstrated that BA can enhance the regeneration potential of plant tissues. For example, seed preconditioning with this compound has been shown to improve in vitro regeneration in several plant species, leading to higher survival rates and better growth performance in seedlings .

Impact on Crop Quality:

In grape cultivation, the application of BA has been linked to improved berry quality and uniformity in ripening. This effect is particularly beneficial for seedless varieties, where consistent fruit quality is crucial for marketability .

Medical Research Applications

Cancer Treatment:

this compound has emerged as a promising candidate in cancer research due to its ability to inhibit bromodomain-containing protein 4 (BRD4), a key regulator in cancer cell proliferation and survival. Structure-activity relationship studies have shown that certain derivatives of this compound exhibit potent BRD4 inhibitory activity with IC50 values as low as 0.427 µM . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Oxidative Stress Reduction:

Research indicates that this compound possesses antioxidative properties, making it potentially useful in treating diseases associated with oxidative stress, such as psoriasis. In vitro studies have shown that BA increases the activity of antioxidative enzymes like glutathione peroxidase (GPX) and catalase (CAT), thereby reducing lipid peroxidation and protecting cells from oxidative damage .

Mechanistic Insights

Cytokinin Activity:

The mechanism of action for this compound involves its interaction with cytokinin receptors in plants, which leads to enhanced cell division and differentiation. Studies using Arabidopsis mutants have provided insights into how different derivatives affect cytokinin receptor binding and activity .

Inhibition of Phosphodiesterases:

this compound has been found to inhibit cyclic nucleotide phosphodiesterases (PDEs), which play a critical role in regulating intracellular cAMP levels in inflammatory cells. This property suggests potential applications in treating inflammatory diseases by modulating immune responses .

Case Studies

作用机制

N6-Benzoyladenine exerts its effects by binding to cytokinin receptors in plants, leading to the activation of various signaling pathways that promote cell division and growth. In cancer research, it inhibits BRD4, a protein that regulates gene expression, thereby modulating tumor necrosis factor α (TNF-α) levels and inducing cytotoxicity in cancer cells .

相似化合物的比较

Key Properties :

- Molecular Weight : 239.23 g/mol

- Purity : ≥98%

- Melting Point : 241–244°C

- Applications :

- Plant Growth Regulation : Promotes cell division and root proliferation in tissue cultures at low concentrations (0.1–10 µM) .

- Pharmaceutical Synthesis : Used as a precursor in antiviral and anticancer nucleoside analogs .

- Biochemical Probes : Modifies peptide nucleic acids (PNAs) to enhance binding specificity and duplex stability .

Comparison with Similar Compounds

Structural Analogues

N6-Benzyladenine (6-BA)

- Molecular Formula : C₁₂H₁₁N₅; MW : 225.25 g/mol .

- Key Differences: Property N6-Benzoyladenine N6-Benzyladenine Substituent Benzoyl (C₆H₅CO-) Benzyl (C₆H₅CH₂-) Bioactivity Higher enzymatic stability Rapid degradation in vivo Plant Activity Stronger cytokinin effect Moderate activity Pharmaceutical Use BRD4 inhibitor Limited to cytokinin studies

Research Findings :

- Cytokinin Activity : this compound exhibits 2–3× higher cell division induction in tobacco callus assays compared to 6-BA due to resistance to cytokinin oxidase .

- Drug Design : The benzoyl group in this compound forms hydrogen bonds with Asn140 in BRD4’s acetyl-lysine pocket, enabling sub-micromolar IC₅₀ values in leukemia models .

N6-(β-Naphthylmethyl)adenosine

- Structure: Adenosine with β-naphthylmethyl at N4.

- Activity : Shows 10× lower binding affinity to cytokinin receptors (CRE1/AHK4) compared to this compound .

Functional Analogues

6-Benzylaminopurine (BAP)

N6-Methyladenosine (m6A)

- Role : Epigenetic RNA modification.

- Contrast: Unlike this compound, m6A is endogenous and regulates mRNA splicing .

BRD4 Inhibition

- SAR Insights :

PNA Modification

- Effect on Duplex Stability :

Data Tables

生物活性

N6-Benzoyladenine (BA) is a synthetic cytokinin, a class of plant hormones that play crucial roles in various physiological processes, including cell division, growth, and response to environmental stress. This article explores the biological activity of this compound, focusing on its effects on plant growth, antioxidative stress response, and potential therapeutic applications.

Cytokinin Activity

This compound is known for its potent cytokinin activity. Research has shown that it interacts with specific cytokinin receptors in plants, influencing various developmental processes. The activity of this compound has been assessed through various assays, including the use of Arabidopsis double mutants and Amaranthus seedlings.

Table 1: Cytokinin Activity of this compound Derivatives

| Compound | Structure | Activity Level | Receptor Specificity |

|---|---|---|---|

| This compound | Structure | High | AHK2 |

| 2-Chloro-6-furfuryladenine | Structure | Moderate | AHK3 |

| 2-Chloro-6-(1-phenylethyl)-adenine | Structure | High | AHK3 |

| 6-Phenyladenine | Structure | High | Non-specific |

In studies, this compound exhibited strong activity in plants expressing the AHK2 receptor, while some derivatives showed selectivity towards the AHK3 receptor. The binding affinity and activity were influenced by structural modifications to the benzoyladenine core, demonstrating a structure-activity relationship that is critical for developing new cytokinin analogs .

Effects on Cell Division and Growth

This compound has been shown to significantly influence cell division in cultured cells. In a study examining its effects on cell number, it was found that at certain concentrations (10^-6 M and 10^-7 M), there was a notable decrease in cell proliferation compared to untreated controls. However, mitotic divisions were still observed, indicating that while this compound can inhibit growth at higher concentrations, it does not completely halt cell division .

Table 2: Effects of this compound on Cell Number

| Concentration (M) | Day 1 (%) Decrease | Day 4 (%) Decrease |

|---|---|---|

| 10^-4 | 5 | 14 |

| 10^-6 | 12 | 12 |

Antioxidative Stress Response

This compound also plays a role in mitigating oxidative stress in plant cells. Studies have demonstrated that it enhances the activity of antioxidant enzymes such as catalase (CAT), which is vital for detoxifying reactive oxygen species (ROS). At optimal concentrations, this compound significantly reduced lipid peroxidation as measured by thiobarbituric acid reactive substances (TBARS), indicating its protective effects on cellular membranes .

Table 3: Antioxidative Effects of this compound

| Concentration (M) | CAT Activity Increase (%) | TBARS Reduction (%) |

|---|---|---|

| 10^-7 | ~32% | ~80% |

| 10^-6 | ~14% | ~58% |

Therapeutic Potential

Beyond its role in plant biology, this compound and its derivatives have garnered attention for their potential therapeutic applications. Recent studies have identified BA-based inhibitors targeting BRD4, a member of the BET family implicated in cancer progression. These inhibitors may offer new avenues for cancer treatment by disrupting transcriptional elongation processes .

常见问题

Q. What are the standard protocols for using N6-Benzoyladenine in plant tissue culture experiments, and how do concentrations affect cellular responses?

- Methodological Answer : this compound is typically applied at concentrations ranging from 0.1 to 10 µM in plant tissue culture media. For root induction, a lower concentration (0.1–1 µM) is recommended, while higher concentrations (5–10 µM) promote shoot proliferation. Experimental design should include control groups without the compound to assess baseline growth. Sterile handling is critical to avoid contamination, and protocols should specify solvent compatibility (e.g., dimethyl sulfoxide for solubility) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to acute oral toxicity (LD50: 300 mg/kg in rats) and potential skin sensitization, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Storage requires a dry, cool environment (2–8°C) away from oxidizers. Accidental exposure mandates immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. Which analytical methods are validated for quantifying this compound purity and stability in experimental preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for purity assessment. Stability studies should monitor degradation under varying pH (4–9) and temperature conditions (4–37°C) over 72 hours. Mass spectrometry (LC-MS) confirms molecular integrity, especially when synthesizing derivatives .

Advanced Research Questions

Q. How do solubility challenges of this compound impact its synthetic modification, and what strategies mitigate these issues?

- Methodological Answer : The poor aqueous solubility of this compound (0.1 mg/mL at 20°C) complicates reactions in polar solvents. Strategies include:

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for BRD4 inhibition in cancer research?

- Methodological Answer : SAR studies reveal that the benzoyl group at N6 is critical for binding to the BRD4 acetyl-lysine pocket. Modifications to the adenine scaffold (e.g., halogenation at C8) improve binding affinity by 2–3 fold. Biological assays should include:

Q. How can researchers resolve contradictions in reported biological effects of this compound across plant and mammalian systems?

- Methodological Answer : Discrepancies (e.g., growth promotion in plants vs. apoptosis in cancer cells) arise from species-specific receptor interactions. To address this:

Q. What experimental frameworks optimize combinatorial use of this compound with other growth regulators or therapeutic agents?

- Methodological Answer : Use factorial design (e.g., 2^k experiments) to test synergies. For plant studies, combine with auxins (e.g., indole-3-acetic acid) at varying ratios (1:1 to 1:10). In cancer research, pair with chemotherapeutics (e.g., cisplatin) and measure IC50 shifts via Chou-Talalay synergy plots .

Data Analysis and Reporting

Q. How should researchers document and present raw data on this compound experiments to ensure reproducibility?

- Methodological Answer :

- Raw Data : Include HPLC chromatograms, mass spectra, and cell viability curves as supplementary files.

- Metadata : Specify solvent batches, equipment calibration dates, and environmental conditions (humidity, temperature).

- Statistical Reporting : Use ANOVA with post-hoc Tukey tests for multi-group comparisons, reporting effect sizes (η²) .

Q. What criteria validate the ecological safety of this compound in plant studies to prevent environmental contamination?

- Methodological Answer : Follow OECD guidelines for terrestrial ecotoxicity:

- Soil Microcosm Tests : Measure degradation half-life (t½) under aerobic conditions.

- Ecotoxicogenomics : Assess impact on non-target organisms (e.g., Daphnia magna) via LC50 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。